molecular formula C25H28N2O6 B2500288 3-{[(tert-butoxy)carbonyl]amino}-1-[(9H-fluoren-9-ylmethoxy)carbonyl]pyrrolidine-3-carboxylic acid CAS No. 1589084-56-9

3-{[(tert-butoxy)carbonyl]amino}-1-[(9H-fluoren-9-ylmethoxy)carbonyl]pyrrolidine-3-carboxylic acid

Cat. No. B2500288
CAS RN: 1589084-56-9
M. Wt: 452.507
InChI Key: GBDRLSCSVPGBDC-UHFFFAOYSA-N
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Description

The compound "3-{[(tert-butoxy)carbonyl]amino}-1-[(9H-fluoren-9-ylmethoxy)carbonyl]pyrrolidine-3-carboxylic acid" is a highly substituted pyrrolidine derivative. Pyrrolidine derivatives are of significant interest in medicinal chemistry due to their presence in a variety of bioactive molecules and pharmaceuticals. The tert-butoxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc) groups are commonly used as protecting groups in peptide synthesis, which suggests that this compound could be an intermediate or a product in the synthesis of peptide or peptidomimetic molecules .

Synthesis Analysis

The synthesis of pyrrolidine derivatives can be achieved through various methods. One approach is the one-step continuous flow synthesis from tert-butyl acetoacetates, amines, and 2-bromoketones, which includes in situ hydrolysis of tert-butyl esters to yield pyrrole-3-carboxylic acids . Another method involves the synthesis of azabicycloalkane amino acids, which are rigid dipeptide mimetics, from methyl N-Boc-pyroglutamate through a series of reactions including Michael addition and hydrogenolysis . These methods highlight the versatility and complexity of synthesizing substituted pyrrolidine derivatives.

Molecular Structure Analysis

The molecular structure of pyrrolidine derivatives can be quite complex, with the potential for multiple stereocenters and conformational isomers. For instance, the synthesis of all four stereoisomers of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid demonstrates the stereochemical complexity that can be encountered in such molecules . X-ray crystallography is often used to confirm the structure of these compounds, as seen in the characterization of tert-butyl 2-((phenylthio)-carbonyl)pyrrolidine-1-carboxylate .

Chemical Reactions Analysis

Pyrrolidine derivatives can undergo a variety of chemical reactions. For example, the reaction of tert-butyl esters of 3-methoxy-2-pyrrole carboxylic acid with singlet oxygen can yield 5-substituted pyrroles, which are precursors to compounds like prodigiosin . Acylation reactions are also common, as seen in the synthesis of 3-acyltetramic acids from pyrrolidine-2,4-diones .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrolidine derivatives like "this compound" are influenced by their functional groups and molecular structure. The presence of tert-butyl and fluorenylmethoxycarbonyl groups can affect the solubility, stability, and reactivity of the compound. For example, the tert-butyl group is known for its steric bulk, which can protect nearby functional groups during reactions . The Fmoc group is sensitive to base, allowing for selective deprotection in the presence of other functional groups .

Scientific Research Applications

  • Synthesis of Amino Acid Derivatives :

    • The chemical has been used as a derivative in the synthesis of non-proteinogenic amino acids, such as (S)-(+)-2-Amino-6-(aminooxy)hexanoic acid and its derivatives, demonstrating its utility in constructing complex molecular structures with good overall yield (Adamczyk & Reddy, 2001).
  • Involvement in Redox-Annulations :

    • The compound has been involved in redox-annulation processes with α,β-unsaturated carbonyl compounds, indicating its potential in facilitating cyclic amine transformations (Kang et al., 2015).
  • Fluorescent Amino Acid Derivative Synthesis :

    • A derivative of this compound has been synthesized and shown to be a highly fluorescent amino acid. It exhibits intense long-wave absorption and emission and serves as a sensitive analytical probe for peptide conformation analyses (Szymańska et al., 2003).
  • Use in High-Throughput Parallel Synthesis :

    • This chemical has been utilized in high-throughput parallel synthesis for the expeditious SAR of influenza neuraminidase inhibitors, highlighting its role in streamlining drug discovery processes (Wang et al., 2001).
  • Enantioselective Synthesis of Amino Acids :

    • The compound has been used in the enantioselective synthesis of conformationally rigid, highly lipophilic mesityl-substituted amino acids, showcasing its versatility in synthesizing chiral molecules (Medina et al., 2000).
  • In Synthesis of Orthogonally Protected Phosphothreonine Mimetics :

    • It has played a role in the synthesis of orthogonally protected amino acids used as phosphatase-stable phosphothreonine mimetics, crucial for signal transduction-directed peptides (Liu et al., 2009).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

1-(9H-fluoren-9-ylmethoxycarbonyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N2O6/c1-24(2,3)33-22(30)26-25(21(28)29)12-13-27(15-25)23(31)32-14-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,20H,12-15H2,1-3H3,(H,26,30)(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBDRLSCSVPGBDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CCN(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1589084-56-9
Record name 3-{[(tert-butoxy)carbonyl]amino}-1-[(9H-fluoren-9-ylmethoxy)carbonyl]pyrrolidine-3-carboxylic acid
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